molecular formula C10H9BrN2O3 B15091739 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione

1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B15091739
M. Wt: 285.09 g/mol
InChI Key: PFKFBFMSSQETNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine-2,4-dione core substituted with a 4-bromo-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with urea under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow synthesis techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C10H9BrN2O3/c1-16-8-4-6(2-3-7(8)11)13-5-9(14)12-10(13)15/h2-4H,5H2,1H3,(H,12,14,15)

InChI Key

PFKFBFMSSQETNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CC(=O)NC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.